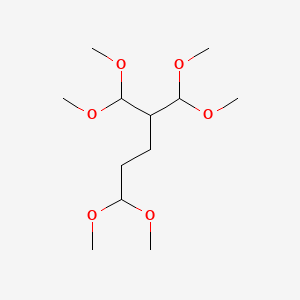
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane is an organic compound with a complex structure characterized by multiple methoxy groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane typically involves the reaction of a pentane derivative with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methoxy groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethane: A simpler compound with two methoxy groups attached to a methane backbone.
Dimethoxyethane: Contains two methoxy groups attached to an ethane backbone.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of action of 2-(Dimethoxymethyl)-1,1,5,5-tetramethoxypentane, researchers can explore its full potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
139996-08-0 |
|---|---|
Molekularformel |
C12H26O6 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)-1,1,5,5-tetramethoxypentane |
InChI |
InChI=1S/C12H26O6/c1-13-10(14-2)8-7-9(11(15-3)16-4)12(17-5)18-6/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
XZYFYWSDHYYJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCC(C(OC)OC)C(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


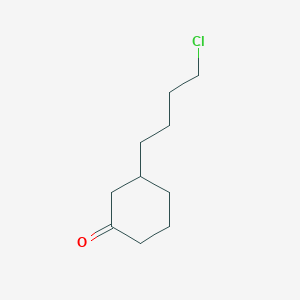
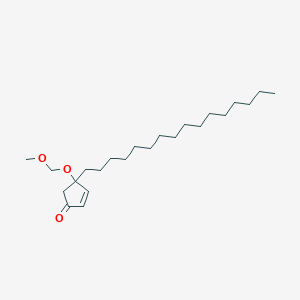
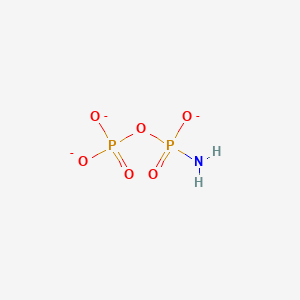
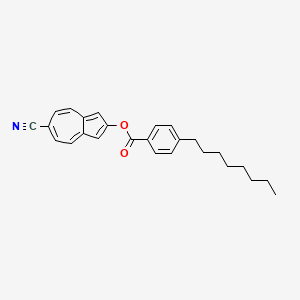
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
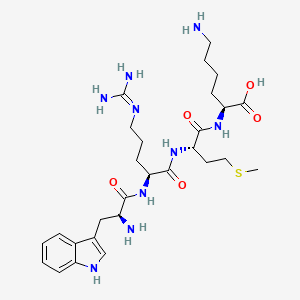
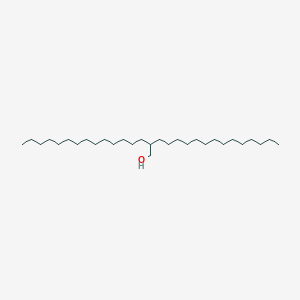
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
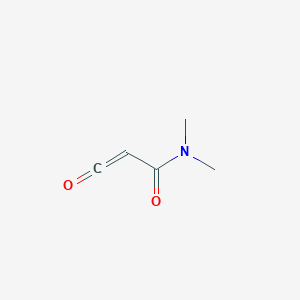
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
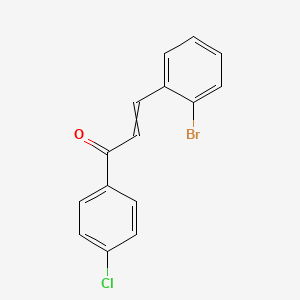
![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)

